molecular formula C21H27ClN2O4S B2807372 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine CAS No. 2415571-44-5

1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B2807372
CAS RN: 2415571-44-5
M. Wt: 438.97
InChI Key: RUHZMLVXIMLLCW-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, commonly known as CP-122,288, is a potent and selective serotonin 1B (5-HT1B) receptor agonist. The compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.

Mechanism of Action

CP-122,288 exerts its effects by binding to and activating the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor, which is primarily located in the central nervous system. The activation of this receptor leads to the inhibition of neurotransmitter release, resulting in changes in mood, anxiety, and addiction. The exact mechanism of action of CP-122,288 is still under investigation, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
CP-122,288 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of cellular apoptosis. Studies have also demonstrated that the compound can alter the activity of various ion channels and receptors, leading to changes in neuronal excitability and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-122,288 for lab experiments is its high potency and selectivity for the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor. This allows researchers to study the effects of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor activation in a highly specific manner, without the confounding effects of other neurotransmitter systems. However, one of the limitations of CP-122,288 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.

Future Directions

There are several potential future directions for research on CP-122,288. One area of interest is the development of more potent and selective 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor agonists, which could be used to further elucidate the role of this receptor in various neurological and psychiatric disorders. Another area of interest is the investigation of the potential therapeutic applications of CP-122,288, particularly in the treatment of depression, anxiety, and addiction. Finally, further research is needed to fully understand the mechanisms of action of CP-122,288 and other 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor agonists, and to identify potential side effects and safety concerns.

Synthesis Methods

The synthesis of CP-122,288 involves several steps, including the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with 2-ethoxyaniline to form 4-(2-ethoxyphenylsulfonyl)-3-propoxyaniline. This intermediate is then reacted with piperazine to form CP-122,288. The synthesis process has been well-documented in the scientific literature, and various modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

CP-122,288 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. The compound has been shown to be a potent and selective agonist of the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor, which is involved in the regulation of mood, anxiety, and addiction. Studies have demonstrated that CP-122,288 can modulate the activity of the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor in a dose-dependent manner, leading to changes in behavior and neurotransmitter release.

properties

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O4S/c1-3-15-28-21-16-17(9-10-18(21)22)29(25,26)24-13-11-23(12-14-24)19-7-5-6-8-20(19)27-4-2/h5-10,16H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHZMLVXIMLLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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